molecular formula C15H23NO7 B5030664 2-[3-(2-Ethoxyphenoxy)propylamino]ethanol;oxalic acid

2-[3-(2-Ethoxyphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B5030664
M. Wt: 329.35 g/mol
InChI Key: AVWYVBJSHBLYMX-UHFFFAOYSA-N
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Description

2-[3-(2-Ethoxyphenoxy)propylamino]ethanol;oxalic acid is a chemical compound that combines an amine and an alcohol functional group with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Ethoxyphenoxy)propylamino]ethanol typically involves the reaction of 2-ethoxyphenol with 3-chloropropylamine to form 2-[3-(2-ethoxyphenoxy)propyl]amine. This intermediate is then reacted with ethylene oxide to yield 2-[3-(2-ethoxyphenoxy)propylamino]ethanol. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in 2-[3-(2-Ethoxyphenoxy)propylamino]ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[3-(2-Ethoxyphenoxy)propylamino]ethanol;oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Ethoxyphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Ethoxyphenoxy)propylamino]ethanol
  • 2-[3-(3-Ethoxyphenoxy)propylamino]ethanol
  • 2-[3-(2-tert-Butylphenoxy)propylamino]ethanol

Uniqueness

2-[3-(2-Ethoxyphenoxy)propylamino]ethanol is unique due to its specific ethoxyphenoxy and propylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(2-ethoxyphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.C2H2O4/c1-2-16-12-6-3-4-7-13(12)17-11-5-8-14-9-10-15;3-1(4)2(5)6/h3-4,6-7,14-15H,2,5,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWYVBJSHBLYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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